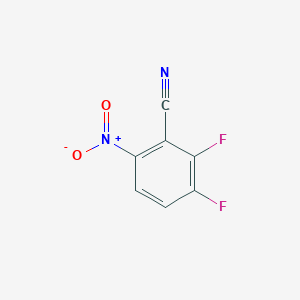
2-(2-(2-((tetrahidrotien-3-il)oxi)isonicotinamido)tiazol-4-il)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is a complex organic compound characterized by its unique structural components, including a thiazole ring, a tetrahydrothiophenyl group, and an isonicotinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : Explored for its potential as an inhibitor or activator of biological pathways, particularly those involving enzyme interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials and as a component in specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of the Thiazole Ring: : The synthesis typically begins with the formation of the thiazole ring. This can be achieved through a Hantzsch thiazole synthesis, involving a reaction between an α-haloketone and a thiourea under acidic conditions.
Introduction of the Tetrahydrothiophenyl Group: : The tetrahydrothiophenyl group is introduced via a nucleophilic substitution reaction where tetrahydrothiophenol reacts with an appropriate leaving group (such as a halide or sulfonate ester) on the thiazole ring.
Isonicotinamido Formation: : This involves the formation of an amide bond between isonicotinic acid and an amine precursor of the target compound. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: : The final step is the esterification to introduce the ethyl acetate moiety. This can be achieved by reacting the carboxylic acid derivative of the compound with ethanol in the presence of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate would typically involve large-scale versions of the aforementioned synthetic steps, optimized for yield and purity. Continuous flow chemistry and automated synthesis techniques can be employed to increase efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydrothiophenyl group.
Reduction: : Reduction reactions can potentially modify the thiazole ring or the isonicotinamido moiety.
Substitution: : The compound is susceptible to substitution reactions, especially at positions adjacent to heteroatoms in the thiazole ring and tetrahydrothiophenyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution can be facilitated by using reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), or various alkyl halides.
Major Products
Oxidation: : Oxidized derivatives of the thiazole and tetrahydrothiophenyl groups.
Reduction: : Reduced forms of the thiazole ring and isonicotinamido group.
Substitution: : Products with substituted functional groups at the reactive sites on the compound.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is not fully understood, but it is believed to interact with specific enzymes or receptors in biological systems. Potential targets include:
Enzymes: : May inhibit or modulate the activity of enzymes involved in inflammation or cell proliferation.
Receptors: : Could bind to specific receptors, affecting cellular signaling pathways and leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2-(2-(pyridylamino)thiazol-4-yl)acetate): : Shares a thiazole ring and ester group but has a pyridylamino moiety instead of tetrahydrothiophen-3-yl.
Ethyl 2-(2-(2-(furanyloxy)thiazol-4-yl)acetate): : Contains a furanyl group instead of the tetrahydrothiophen-3-yl group.
Ethyl 2-(2-(2-(methoxy)thiazol-4-yl)acetate): : Features a methoxy group, which affects its reactivity and biological activity differently.
Uniqueness
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate stands out due to its specific combination of functional groups, which may offer unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
This detailed exploration of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate sheds light on its synthetic methods, chemical behavior, applications, and potential mechanisms, illustrating its significance in scientific research and industry.
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-23-15(21)8-12-9-26-17(19-12)20-16(22)11-3-5-18-14(7-11)24-13-4-6-25-10-13/h3,5,7,9,13H,2,4,6,8,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKLBSXJPVZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)

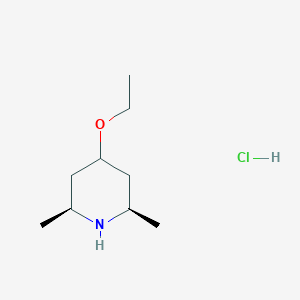

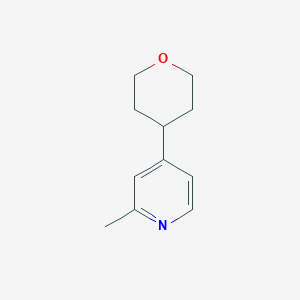

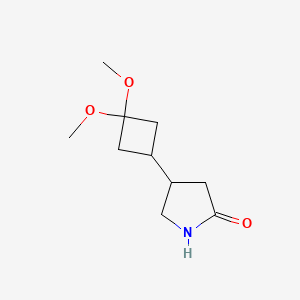


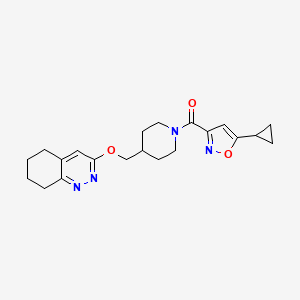
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETATE](/img/structure/B2356262.png)
![3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA](/img/structure/B2356264.png)
